molecular formula C8H6N2O3 B176725 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid CAS No. 156335-30-7

4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid

Cat. No. B176725
M. Wt: 178.14 g/mol
InChI Key: ZUCADCLTCASMIN-UHFFFAOYSA-N
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Description

“4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O3 . It is a derivative of pyridazine, which is a class of organic compounds containing a pyridazine ring, a six-member aromatic heterocycle, with two nitrogen atoms at positions 1 and 2 .


Synthesis Analysis

The synthesis of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” and its derivatives has been explored in several studies. For instance, one study prepared a few derivatives using N-aminopyrrole and N-aminoimidazole derivatives as starting building blocks and the classical pathways of the quinolone series . Another study developed a method for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .


Molecular Structure Analysis

The molecular structure of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” can be represented by the InChI code: 1S/C9H8N2O3/c1-10-5-6 (9 (13)14)8 (12)7-3-2-4-11 (7)10/h2-5H,1H3, (H,13,14) . This indicates that the molecule contains 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” include a molecular weight of 192.17 .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : The compound is used in the synthesis of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates .
    • Method of Application : These compounds are synthesized via Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .
    • Results or Outcomes : The high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized provide easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .

Future Directions

The future directions for “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” and its derivatives could involve further exploration of their potential antibacterial properties . Additionally, more divergent structural modifications might improve the spectrum of antibacterial activity .

properties

IUPAC Name

4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-5(8(12)13)4-9-10-3-1-2-6(7)10/h1-4,9H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCADCLTCASMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid

Synthesis routes and methods

Procedure details

2 M sodium hydroxide aqueous solution was added to a suspension of ethyl 4-oxo-1,4-dihydropyrrolo[1,2,b]pyridazin-3-carboxylate in ethanol (165 mL) and stirred overnight at 100° C. The resulting reaction mixture was cooled to room temperature, distilled under reduced pressure, and concentrated. Then, concentrated hydrochloric acid was added until pH decreased to 2. Thereafter, the solid was filtered, washed with water and dried in vacuum. The target compound obtained was subjected to the next step without further purification.
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